Cas no 1005785-85-2 (5-tert-butylpyridine-2-carboxylic acid)

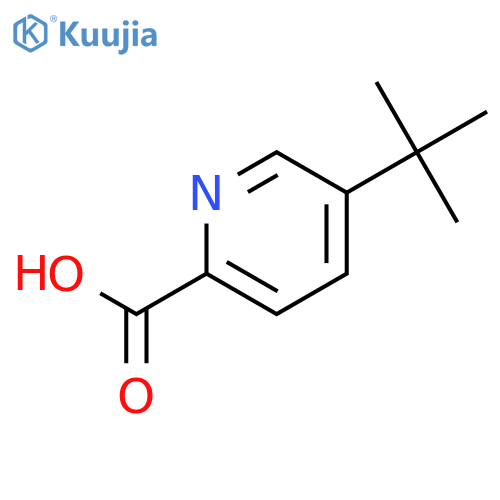

1005785-85-2 structure

商品名:5-tert-butylpyridine-2-carboxylic acid

CAS番号:1005785-85-2

MF:C10H13NO2

メガワット:179.215722799301

MDL:MFCD15526816

CID:838138

PubChem ID:58333105

5-tert-butylpyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-(tert-Butyl)picolinic acid

- 5-tert-Butylpyridine-2-carboxylic acid

- 2-Pyridinecarboxylic acid, 5-(1,1-dimethylethyl)-

- 5-terbutylpieolinic acid

- 5-tert-butylpicolinic acid

- 4-tert-butyl-2-picolinic acid

- AK-57004

- ANW-72064

- CTK8C4466

- SureCN3203433

- SCHEMBL3203433

- DTXSID80729106

- MFCD15526816

- 1005785-85-2

- DB-058463

- BWSHOYXWNFLBBR-UHFFFAOYSA-N

- EN300-180082

- 5-(tert-Butyl)picolinicacid

- AKOS016007310

- D82332

- BS-14169

- CS-0154888

- 5-tert-butylpyridine-2-carboxylic acid

-

- MDL: MFCD15526816

- インチ: InChI=1S/C10H13NO2/c1-10(2,3)7-4-5-8(9(12)13)11-6-7/h4-6H,1-3H3,(H,12,13)

- InChIKey: BWSHOYXWNFLBBR-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C1=CN=C(C=C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 179.094628657g/mol

- どういたいしつりょう: 179.094628657g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 196

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 50.2Ų

5-tert-butylpyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-180082-0.25g |

5-tert-butylpyridine-2-carboxylic acid |

1005785-85-2 | 0.25g |

$843.0 | 2023-09-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8333-1G |

5-tert-butylpyridine-2-carboxylic acid |

1005785-85-2 | 95% | 1g |

¥ 5,464.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ8333-5G |

5-tert-butylpyridine-2-carboxylic acid |

1005785-85-2 | 95% | 5g |

¥ 16,394.00 | 2023-03-30 | |

| Chemenu | CM178251-1g |

5-(tert-butyl)picolinic acid |

1005785-85-2 | 95% | 1g |

$879 | 2021-08-05 | |

| eNovation Chemicals LLC | Y1211522-1g |

5-(tert-Butyl)picolinic acid |

1005785-85-2 | 95% | 1g |

$950 | 2024-07-23 | |

| eNovation Chemicals LLC | D220698-1g |

5-(tert-Butyl)picolinic acid |

1005785-85-2 | 95% | 1g |

$825 | 2024-08-03 | |

| Alichem | A029207688-5g |

5-(tert-Butyl)picolinic acid |

1005785-85-2 | 95% | 5g |

$3520.44 | 2023-09-04 | |

| Enamine | EN300-180082-5.0g |

5-tert-butylpyridine-2-carboxylic acid |

1005785-85-2 | 5g |

$1578.0 | 2023-06-02 | ||

| eNovation Chemicals LLC | D220698-5g |

5-(tert-Butyl)picolinic acid |

1005785-85-2 | 95% | 5g |

$2585 | 2024-08-03 | |

| Enamine | EN300-180082-5g |

5-tert-butylpyridine-2-carboxylic acid |

1005785-85-2 | 5g |

$1578.0 | 2023-09-19 |

5-tert-butylpyridine-2-carboxylic acid 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1005785-85-2 (5-tert-butylpyridine-2-carboxylic acid) 関連製品

- 770-08-1(5-ethylpyridine-2-carboxylic acid)

- 26405-26-5(5-(propan-2-yl)pyridine-2-carboxylic acid)

- 42205-74-3(4-tert-butylpyridine-2-carboxylic acid)

- 1174322-66-7(5-cyclopropylpyridine-2-carboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1005785-85-2)5-tert-butylpyridine-2-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):518.0